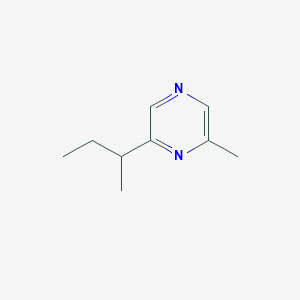
2-Methyl-6-sec-butylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-sec-butylpyrazine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a member of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as perfumery, food industries, and pharmaceuticals .
Preparation Methods
The synthesis of 2-Methyl-6-sec-butylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Methyl-6-sec-butylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-sec-butylpyrazine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Methyl-6-sec-butylpyrazine can be compared with other similar compounds in the pyrazine family, such as:
2-Methylpyrazine: Lacks the sec-butyl group, making it less hydrophobic and potentially less active in certain biological assays.
2-Ethyl-6-methylpyrazine: Has an ethyl group instead of a sec-butyl group, which may alter its chemical reactivity and biological activity.
2,3-Dimethylpyrazine: Contains two methyl groups, which can affect its steric and electronic properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activities .
Properties
CAS No. |
32184-50-2 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-butan-2-yl-6-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-7(2)9-6-10-5-8(3)11-9/h5-7H,4H2,1-3H3 |
InChI Key |
HRTNNYGIXSSFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=CN=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


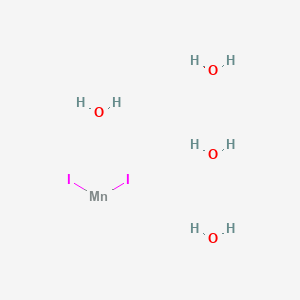
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
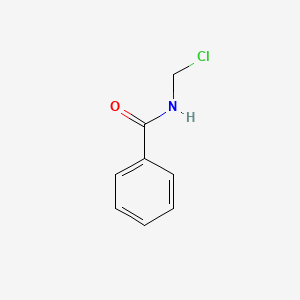

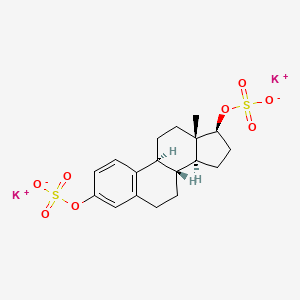

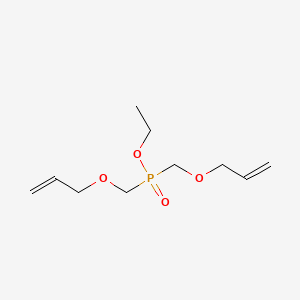

![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
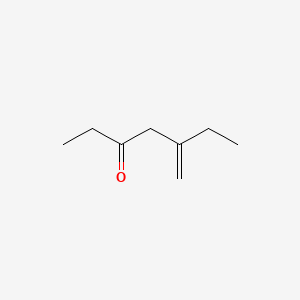
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
